molecular formula C18H26N2O2S B6987258 N-(azepan-4-yl)-N-ethyl-3,4-dihydronaphthalene-2-sulfonamide

N-(azepan-4-yl)-N-ethyl-3,4-dihydronaphthalene-2-sulfonamide

Cat. No.: B6987258
M. Wt: 334.5 g/mol
InChI Key: SHQZRHIMWQLHST-UHFFFAOYSA-N
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Description

N-(azepan-4-yl)-N-ethyl-3,4-dihydronaphthalene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an azepane ring, a naphthalene moiety, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-(azepan-4-yl)-N-ethyl-3,4-dihydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S/c1-2-20(17-8-5-12-19-13-11-17)23(21,22)18-10-9-15-6-3-4-7-16(15)14-18/h3-4,6-7,14,17,19H,2,5,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQZRHIMWQLHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCNCC1)S(=O)(=O)C2=CC3=CC=CC=C3CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azepan-4-yl)-N-ethyl-3,4-dihydronaphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the azepane ring. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The naphthalene moiety is then introduced through a Friedel-Crafts alkylation reaction, followed by sulfonation to attach the sulfonamide group. The final step involves the ethylation of the nitrogen atom in the azepane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis systems are often used to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(azepan-4-yl)-N-ethyl-3,4-dihydronaphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, alcohols, and thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(azepan-4-yl)-N-ethyl-3,4-dihydronaphthalene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(azepan-4-yl)-N-ethyl-3,4-dihydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The azepane ring and naphthalene moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(azepan-4-yl)-N-methylmethanesulfonamide
  • N-(azepan-4-yl)-3-chlorobenzamide hydrochloride
  • Fentanyl azepane

Uniqueness

N-(azepan-4-yl)-N-ethyl-3,4-dihydronaphthalene-2-sulfonamide stands out due to its unique combination of an azepane ring, naphthalene moiety, and sulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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